Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate
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Overview
Description
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is an organic compound that features a boronic ester group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate typically involves the borylation of an isoquinoline derivative. One common method is the palladium-catalyzed borylation reaction, where the isoquinoline derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The isoquinoline ring can undergo reduction reactions to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Aryl or vinyl-substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the isoquinoline ring can interact with biological targets, potentially leading to bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of an isoquinoline ring.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of an isoquinoline ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of an isoquinoline ring.
Uniqueness
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is unique due to the presence of both the isoquinoline ring and the boronic ester group.
Properties
Molecular Formula |
C17H20BNO4 |
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Molecular Weight |
313.2 g/mol |
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-6-11-9-14(15(20)21-5)19-10-12(11)8-13/h6-10H,1-5H3 |
InChI Key |
KKIRECHRSHWLGO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(C=C3C=C2)C(=O)OC |
Origin of Product |
United States |
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